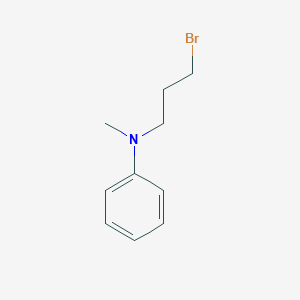

N-(3-bromopropyl)-N-methylaniline

Description

Propriétés

Formule moléculaire |

C10H14BrN |

|---|---|

Poids moléculaire |

228.13 g/mol |

Nom IUPAC |

N-(3-bromopropyl)-N-methylaniline |

InChI |

InChI=1S/C10H14BrN/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

Clé InChI |

YWVIBERYLABRBJ-UHFFFAOYSA-N |

SMILES canonique |

CN(CCCBr)C1=CC=CC=C1 |

Origine du produit |

United States |

Technical Whitepaper: Chemical Architecture, Synthesis, and Reactivity of N-(3-bromopropyl)-N-methylaniline

Executive Summary

N-(3-bromopropyl)-N-methylaniline is a highly versatile bifunctional organic intermediate extensively utilized in pharmaceutical synthesis, agrochemical development, and materials science [1]. Characterized by an electron-rich aromatic core, a tertiary amine center, and an electrophilic terminal alkyl bromide, this compound serves as a critical building block for complex molecular architectures. This whitepaper provides an authoritative analysis of its physical properties, mechanistic synthesis, and operational handling protocols, designed specifically for drug development professionals and synthetic chemists.

Chemical Identity & Physical Properties

Understanding the fundamental physicochemical properties of N-(3-bromopropyl)-N-methylaniline is critical for predicting its behavior in various solvent systems and its reactivity profile during downstream functionalization. The compound is classified as an N-alkylated aromatic amine and a halogenated aliphatic chain [1].

To facilitate rapid reference, the quantitative chemical and physical data are summarized in Table 1.

Table 1: Physicochemical Profile

| Property | Value |

| IUPAC Name | N-(3-bromopropyl)-N-methylaniline |

| Molecular Formula | C₁₀H₁₄BrN (Free Base) / C₁₀H₁₅Br₂N (Hydrobromide) |

| Molecular Weight | 228.13 g/mol (Free Base)[1] / 309.04 g/mol (Hydrobromide) [2] |

| CAS Number | 1909309-57-4 (Hydrobromide salt) [2] |

| InChIKey | YWVIBERYLABRBJ-UHFFFAOYSA-N [1] |

| Canonical SMILES | CN(CCCBr)C1=CC=CC=C1 [1] |

| Appearance | Colorless to light yellow liquid or solid [1] |

| Melting Point | ~30–35 °C [1] |

| Boiling Point | ~230 °C [1] |

| Solubility | Soluble in ethanol, ether, DMF; sparingly soluble in water [1] |

Synthesis Methodology & Mechanistic Causality

The synthesis of N-(3-bromopropyl)-N-methylaniline relies on a kinetically controlled bimolecular nucleophilic substitution (Sₙ2) reaction. The primary challenge in this synthesis is preventing bis-alkylation (where one dibromoalkane reacts with two aniline molecules) and mitigating the self-polymerization of the final product.

Experimental Protocol: Sₙ2 Alkylation and Stabilization

Objective: Synthesize the target compound while employing a self-validating system to ensure high yield and structural integrity.

Reagents:

-

N-methylaniline (1.0 equivalent)

-

1,3-dibromopropane (3.0 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Hydrogen Bromide (HBr) gas or HBr in acetic acid (for stabilization)

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve N-methylaniline in anhydrous DMF to achieve a 0.5 M concentration.

-

Base Addition: Add finely powdered K₂CO₃ to the solution.

-

Causality: The Sₙ2 substitution generates hydrobromic acid (HBr) as a byproduct. K₂CO₃ acts as an acid scavenger, neutralizing the HBr. Without this base, the generated HBr would protonate the unreacted N-methylaniline, eliminating its nucleophilicity and prematurely halting the reaction[1].

-

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 1,3-dibromopropane dropwise over 30 minutes.

-

Causality: 1,3-dibromopropane is used in a strict stoichiometric excess (3.0 eq), and the reaction is initiated at a low temperature. This kinetically favors mono-alkylation. The high concentration of the electrophile ensures that once the mono-alkylated product forms, it is statistically unlikely for a second aniline molecule to attack the same alkyl chain.

-

-

Alkylation Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the N-methylaniline spot validates the completion of the nucleophilic attack.

-

-

Workup & Extraction: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation (Critical Stabilization): Dissolve the crude free base in diethyl ether and cool to 0 °C. Slowly bubble anhydrous HBr gas through the solution until precipitation ceases. Filter the resulting white solid to isolate N-(3-bromopropyl)-N-methylaniline hydrobromide (CAS: 1909309-57-4)[2].

Figure 1: Step-by-step synthesis workflow of N-(3-bromopropyl)-N-methylaniline.

Reactivity Profile & Downstream Applications

N-(3-bromopropyl)-N-methylaniline is engineered to be a trifunctional intermediate, allowing for orthogonal reactivity depending on the reaction conditions applied [1].

-

Nucleophilic Substitution at the Terminal Bromide: The primary alkyl bromide is highly susceptible to Sₙ2 displacement by various nucleophiles (amines, thiols, alkoxides). This is the primary pathway utilized in drug discovery to attach the N-methylaniline pharmacophore to larger receptor-binding scaffolds.

-

Electrophilic Aromatic Substitution (EAS): The tertiary amine group is strongly activating and ortho/para-directing. The aromatic ring can easily undergo halogenation, nitration, or Friedel-Crafts acylation, allowing for further diversification of the core structure.

-

Amine Protonation: The basic nitrogen center allows for reversible salt formation, which is critical for modulating the compound's solubility and stability.

Figure 2: Reactivity profile highlighting downstream functionalization pathways.

Handling, Stability, and Storage Protocols

A critical insight for application scientists handling this compound is the inherent risk of intermolecular self-alkylation . Because the free base molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl bromide, it can undergo spontaneous Sₙ2 reactions with neighboring molecules over time. This leads to the formation of quaternary ammonium dimers and eventually complex polymeric mixtures, rendering the reagent useless.

Best Practices for Storage: To prevent this degradation pathway, the compound must be stored as its hydrobromide salt [2]. Protonation of the amine lone pair completely eliminates its nucleophilicity, neutralizing the self-alkylation threat. The salt form should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light and moisture. When the free base is required for a subsequent reaction, it should be liberated in situ using a mild base (e.g., Triethylamine or DIPEA) immediately prior to use.

References

N-(3-bromopropyl)-N-methylaniline solubility in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of N-(3-bromopropyl)-N-methylaniline in Polar Aprotic Solvents

Foreword: A Senior Application Scientist's Perspective

In the landscape of synthetic chemistry and pharmaceutical development, the seemingly simple parameter of solubility is, in fact, a cornerstone of process efficiency, reaction kinetics, and product purity. For a molecule like N-(3-bromopropyl)-N-methylaniline, a versatile intermediate, understanding its behavior in different solvent systems is not merely academic—it is a critical determinant of its utility. This guide is crafted from a practitioner's viewpoint, moving beyond theoretical discussions to provide actionable insights and robust methodologies. We will explore not just the 'what' but the 'why' of solvent selection and solubility determination, empowering the researcher to make informed decisions that can significantly impact project timelines and outcomes. The protocols detailed herein are designed to be self-validating, ensuring that the data you generate is both accurate and reproducible.

The Strategic Importance of Solubility in Synthetic Applications

N-(3-bromopropyl)-N-methylaniline is a key building block in organic synthesis, frequently employed in the alkylation of various nucleophiles to introduce the N-methyl-N-phenylpropyl moiety. Its utility spans the synthesis of pharmaceutical intermediates and other fine chemicals. The success of these synthetic transformations is intrinsically linked to the solubility of the starting materials. A well-chosen solvent will not only ensure a homogeneous reaction mixture, leading to more predictable reaction kinetics and higher yields, but also facilitate downstream processing, such as product isolation and purification.

Polar aprotic solvents are often the medium of choice for reactions involving N-(3-bromopropyl)-N-methylaniline due to their ability to dissolve a wide range of organic compounds and their non-interference with many reaction mechanisms. However, the solubility of this specific haloalkylaniline can vary significantly among different polar aprotic solvents, driven by subtle differences in molecular interactions. An understanding of these interactions is paramount for optimizing reaction conditions.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced appreciation requires consideration of the specific intermolecular forces at play between the solute, N-(3-bromopropyl)-N-methylaniline, and the solvent molecules.

2.1 Molecular Structure and Polarity of N-(3-bromopropyl)-N-methylaniline:

N-(3-bromopropyl)-N-methylaniline possesses both polar and non-polar characteristics. The aromatic ring and the propyl chain contribute to its non-polar character, while the nitrogen atom and the bromine atom introduce polarity through their electronegativity, creating dipole moments within the molecule. This amphiphilic nature dictates its solubility behavior.

2.2 The Role of Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF), are characterized by their significant dipole moments and high dielectric constants. They lack acidic protons, which makes them ideal for reactions involving strong bases or nucleophiles. Their ability to dissolve N-(3-bromopropyl)-N-methylaniline is primarily governed by:

-

Dipole-Dipole Interactions: The positive end of the solvent's dipole is attracted to the electron-rich regions of the solute (the nitrogen and bromine atoms), while the negative end of the solvent's dipole interacts with the electron-deficient regions of the solute.

-

London Dispersion Forces: These are weak intermolecular forces that arise from temporary fluctuations in electron density. They are present between all molecules and contribute to the overall solubility, particularly due to the aromatic ring and the alkyl chain of the solute.

The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

Quantitative Assessment of Solubility: An Experimental Workflow

The following protocol outlines a robust and reproducible method for determining the solubility of N-(3-bromopropyl)-N-methylaniline in various polar aprotic solvents. This method is based on the principle of saturation, followed by quantitative analysis.

3.1 Materials and Equipment:

-

N-(3-bromopropyl)-N-methylaniline (high purity)

-

Selected polar aprotic solvents (e.g., DMF, DMSO, ACN, THF), HPLC grade or equivalent

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2 Step-by-Step Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(3-bromopropyl)-N-methylaniline into a series of vials.

-

Add a known volume of the desired polar aprotic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis (Gravimetric Method):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved N-(3-bromopropyl)-N-methylaniline can be determined by subtracting the initial weight of the empty vial.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Quantitative Analysis (HPLC Method - for higher accuracy):

-

Prepare a series of standard solutions of N-(3-bromopropyl)-N-methylaniline of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

3.3 Data Presentation:

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Polar Aprotic Solvent | Dielectric Constant (at 20°C) | Dipole Moment (D) | Solubility of N-(3-bromopropyl)-N-methylaniline (g/L at 25°C) |

| Dimethylformamide (DMF) | 36.7 | 3.82 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Experimental Value |

| Acetonitrile (ACN) | 37.5 | 3.92 | Experimental Value |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | Experimental Value |

Note: The values for dielectric constant and dipole moment are approximate and can vary slightly with temperature and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-(3-bromopropyl)-N-methylaniline.

An In-Depth Technical Guide to the Mechanism of Action for N-(3-bromopropyl)-N-methylaniline Derivatives

Executive Summary

N-(3-bromopropyl)-N-methylaniline and its derivatives represent a fascinating class of compounds whose "mechanism of action" is multifaceted. On one hand, the core N-methylaniline moiety possesses an inherent toxicological profile driven by metabolic activation and subsequent cellular damage. On the other hand, the complete structure, featuring a highly reactive bromopropyl group, serves as a versatile synthetic intermediate in medicinal chemistry.[1] This guide dissects this duality, providing an in-depth exploration of the established toxicological pathways of the parent structure and the potential, engineered pharmacological mechanisms of its derivatives, which are often designed to interact with specific biological targets. We will explore its role as a scaffold for targeted therapeutics, detail relevant experimental protocols, and present a logical framework for its investigation and application in drug development.

The N-Methylaniline Core: An Inherent Toxicological Mechanism

Before considering the therapeutic potential of its derivatives, it is critical to understand the intrinsic biological activity of the N-methylaniline scaffold. The primary mechanism of toxicity is not direct but relies on metabolic activation, leading to significant hematological consequences.

Primary Mechanism: Indirect Methemoglobin Formation

N-methylaniline is a well-documented indirect methemoglobin (MetHb) former.[2] This process disrupts the oxygen-carrying capacity of red blood cells (erythrocytes) and is a critical endpoint for toxicity assessment.

The mechanism unfolds through a multi-step metabolic pathway:

-

Metabolic Activation: In the liver, N-methylaniline undergoes demethylation to form aniline.[2]

-

Formation of Toxic Metabolites: Aniline is further metabolized to phenylhydroxylamine and nitrosobenzene. These metabolites are the primary culprits responsible for erythrocyte toxicity.[2]

-

Oxidative Damage: Within the erythrocytes, phenylhydroxylamine is oxidized to nitrosobenzene in a co-oxidation process. This reaction drives the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[2]

This cascade leads to a condition known as methemoglobinemia. The resulting erythrocyte toxicity can cause hemolytic anemia and subsequent stress on the spleen, which is responsible for clearing damaged red blood cells.[2] Chronic exposure has been observed to cause damage to the liver, kidneys, and heart, likely as secondary effects of hemolysis.[3]

Caption: Metabolic activation of N-methylaniline leading to methemoglobin formation.

Genotoxicity and Carcinogenicity

The genotoxic profile of aniline derivatives is complex. While N-methylaniline itself does not appear to induce mutations in bacterial assays, it is considered clastogenic in mammalian cells.[2] Furthermore, other substituted aniline derivatives have demonstrated the ability to induce DNA repair responses, suggesting a potential for direct DNA damage.[4]

Despite this, the primary carcinogenic concern for N-methylaniline is thought to be driven by a non-genotoxic mechanism. The chronic induction of MetHb and the resulting hemolytic effects lead to persistent perturbations in iron metabolism and increased cell turnover in the spleen, which is believed to be the primary driver for the induction of spleen tumors observed in rats.[2]

Engineered Mechanisms: N-(3-bromopropyl)-N-methylaniline Derivatives in Drug Discovery

The true potential of N-(3-bromopropyl)-N-methylaniline in drug development lies in its utility as a versatile chemical scaffold. The reactive bromopropyl group serves as a chemical "handle" for attaching various pharmacophoric elements, allowing for the synthesis of derivatives designed to interact with specific biological targets.

| Derivative Class | Potential Biological Target | Hypothesized Mechanism of Action | Potential Therapeutic Area |

| Heterocyclic Anilines | Protein Kinases (e.g., ABL, Src) | Competitive inhibition at the ATP-binding site, blocking downstream signaling pathways that drive cell proliferation and survival. | Oncology (e.g., CML)[5], Inflammatory Diseases |

| N,N-Dialkylated Anilines | Dopamine Receptors | Acts as a ligand (agonist or antagonist) to modulate dopaminergic neurotransmission. | Neurology, Psychiatry |

| Aromatic Amides | Bacterial/Fungal Enzymes | Inhibition of essential enzymes required for cell wall synthesis, DNA replication, or metabolic processes. | Infectious Diseases[6] |

Application as a Scaffold for Kinase Inhibitors

The aniline core is a privileged scaffold found in numerous FDA-approved kinase inhibitors.[7] Its structure is well-suited to form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The N-(3-bromopropyl)-N-methylaniline template allows for the strategic introduction of larger, often heterocyclic, moieties via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. These introduced groups can then occupy adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.

Caption: Hypothetical kinase inhibition by an NMA derivative.

Potential as Dopamine Receptor Modulators

Derivatives of N,N-dialkylated anilines have been successfully explored as ligands for dopamine receptors.[7] The synthesis of novel analogs from N-(3-bromopropyl)-N-methylaniline could yield new chemical entities with tailored affinities and functional activities (agonist, antagonist, or partial agonist) at various dopamine receptor subtypes, offering potential therapeutic avenues for neurological and psychiatric conditions.

Experimental Workflows for Synthesis and Evaluation

A robust and logical workflow is essential for progressing from a synthetic intermediate to a viable lead compound. The process must be self-validating, with rigorous characterization and purification at each step.

Caption: General workflow for synthesis and biological evaluation.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a representative palladium-catalyzed cross-coupling reaction, a cornerstone technique in modern medicinal chemistry, to illustrate how a bromoaniline derivative can be functionalized.[7]

Objective: To couple a heterocyclic boronic acid to an N-alkylated bromoaniline scaffold to generate a potential kinase inhibitor.

Materials:

-

N-(3-(4-bromophenyl)propyl)-N-methylaniline (a conceptual derivative of the topic compound) (1.0 eq)

-

Heterocyclic boronic acid (e.g., Pyridine-3-boronic acid) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, Water, Brine

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Reaction Setup: To a dry round-bottom flask, add the bromoaniline derivative (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.

-

Inerting: Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure compound.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The mechanism of action for N-(3-bromopropyl)-N-methylaniline derivatives is best understood as a tale of two parts. The foundational N-methylaniline structure carries an inherent toxicological liability, primarily through metabolic activation to species that induce methemoglobinemia and oxidative stress. This is a critical consideration for any potential therapeutic application. However, the true utility of this class of compounds is realized in their role as synthetic intermediates. By leveraging the reactive bromopropyl group, medicinal chemists can design and synthesize novel derivatives targeted at a wide array of biological macromolecules, from protein kinases to G-protein coupled receptors. Understanding both the inherent risks of the scaffold and the engineered potential of its derivatives is paramount for the successful development of safe and effective new medicines.

References

- EvitaChem. (n.d.). N-(3-bromopropyl)-N-methylaniline (EVT-8863595).

- Hartwig, A., & MAK Commission. (2025). N‐Methylaniline. MAK Value Documentation, addendum – Translation of the German version from 2017. The MAK Collection for Occupational Health and Safety.

- BenchChem. (n.d.). 3-Bromo-N-methylaniline | 66584-32-5.

- BenchChem. (2025). Application Notes and Protocols for 3-Bromo-N,N-diethyl-4-methylaniline in Medicinal Chemistry.

- Sitarek, K., et al. (2016). Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. International Journal of Occupational Medicine and Environmental Health, 29(2), 239-248.

- Mori, H., et al. (1983). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research/Genetic Toxicology, 116(2), 103-110.

-

Abebe, E. F., Akpabio, C. J., & Maduagwu, E. N. (2013). N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. European Journal of Experimental Biology, 3(3), 362-369. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. journals.publisso.de [journals.publisso.de]

- 3. primescholars.com [primescholars.com]

- 4. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(3-bromopropyl)-N-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of N-(3-bromopropyl)-N-methylaniline as a versatile building block in medicinal chemistry.

Introduction

N-(3-bromopropyl)-N-methylaniline, a substituted N-alkylaniline, is a chemical intermediate of significant interest in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a nucleophilic N-methylaniline core and a reactive bromopropyl chain, makes it a versatile precursor for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its potential applications in the development of novel therapeutic agents, particularly in the synthesis of heterocyclic scaffolds relevant to Central Nervous System (CNS) drug discovery.

Core Compound Identification

-

Chemical Name: N-(3-bromopropyl)-N-methylaniline

-

CAS Number: 186493-53-8[1]

-

Molecular Formula: C₁₀H₁₄BrN[1]

-

Molecular Weight: 228.13 g/mol [1]

-

Structural Formula:

-

SMILES: CN(CCCBr)C1=CC=CC=C1[1]

-

Physicochemical and Spectroscopic Properties

N-(3-bromopropyl)-N-methylaniline is typically a colorless to light yellow liquid or solid. A summary of its key physicochemical properties is provided in Table 1. While specific experimental spectroscopic data for N-(3-bromopropyl)-N-methylaniline is not widely published, data for its precursor, 3-bromo-N-methylaniline, is available and can be used as a reference point for characterization.

Table 1: Physicochemical Properties of N-(3-bromopropyl)-N-methylaniline and Related Compounds

| Property | Value (N-(3-bromopropyl)-N-methylaniline) | Value (3-Bromo-N-methylaniline) | Source |

| Appearance | Colorless to light yellow liquid or solid | Colorless oil | [2] |

| Boiling Point | ~230 °C (estimated) | 253 °C (lit.) | [2][3] |

| Density | Not available | 1.461 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | Not available | n20/D 1.6120 (lit.) | [3] |

Spectroscopic data for the related compound 3-Bromo-N-methylaniline is available and includes:

Synthesis and Mechanism

The most common and efficient method for the synthesis of N-(3-bromopropyl)-N-methylaniline is through the nucleophilic substitution reaction between N-methylaniline and a suitable 3-bromopropylating agent, such as 1,3-dibromopropane or 3-bromopropyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of N-methylaniline, thereby increasing its nucleophilicity.

The underlying mechanism involves a standard SN2 reaction. The nitrogen atom of N-methylaniline acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine on the propyl chain. The bromide ion serves as the leaving group. The use of a base is crucial to drive the reaction towards the desired N-alkylated product and to neutralize the hydrobromic acid byproduct that is formed.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of N-(3-bromopropyl)-N-methylaniline.

Materials:

-

N-methylaniline

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-methylaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirring suspension, add 1,3-dibromopropane (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-(3-bromopropyl)-N-methylaniline.

Causality behind Experimental Choices:

-

Excess 1,3-dibromopropane: A slight excess of the dihaloalkane is used to favor the mono-alkylation product and minimize the formation of the bis-alkylated byproduct.

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

-

Potassium Carbonate as Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the N-methylaniline but not so strong as to cause significant side reactions. It is also easily removed by filtration.

-

Aprotic Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants but is aprotic, which is ideal for SN2 reactions.

-

Aqueous Workup: The aqueous workup is necessary to remove any remaining inorganic salts and water-soluble impurities.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Applications in Drug Discovery and Development

The chemical architecture of N-(3-bromopropyl)-N-methylaniline makes it a valuable scaffold for the synthesis of various heterocyclic compounds, which are prominent features in many biologically active molecules. One of the most significant applications of this compound is in the synthesis of tetrahydroquinolines and other nitrogen-containing heterocycles through intramolecular cyclization.

Synthesis of Tetrahydroquinolines

Tetrahydroquinolines are a class of compounds that are prevalent in a number of natural products and pharmaceuticals, exhibiting a wide range of biological activities. N-(3-bromopropyl)-N-methylaniline can serve as a key precursor to 1-methyl-1,2,3,4-tetrahydroquinoline through an intramolecular cyclization reaction. This transformation can be achieved under various conditions, often promoted by a base or a transition metal catalyst.

The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom of the N-methylaniline moiety attacks the electrophilic carbon bearing the bromine atom, leading to the formation of the six-membered heterocyclic ring.

The ability to readily access the tetrahydroquinoline scaffold from N-(3-bromopropyl)-N-methylaniline opens up avenues for the synthesis of a library of derivatives for screening in various drug discovery programs. The aromatic ring of the tetrahydroquinoline can be further functionalized to modulate the pharmacological properties of the resulting compounds.

Precursor for CNS-Active Agents

The development of drugs targeting the Central Nervous System (CNS) is a significant area of pharmaceutical research.[5][6] Many CNS-active drugs are small molecules that can cross the blood-brain barrier. The lipophilic nature of the N-methylaniline core, combined with the potential for creating diverse heterocyclic structures, makes N-(3-bromopropyl)-N-methylaniline an attractive starting material for the synthesis of novel CNS drug candidates. The structural motifs accessible from this precursor are found in compounds with activities such as antipsychotic, antidepressant, and anxiolytic effects.

Safety and Handling

As a halogenated aromatic amine, N-(3-bromopropyl)-N-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

N-(3-bromopropyl)-N-methylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and bifunctional reactivity allow for the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles like tetrahydroquinolines. As the demand for novel therapeutic agents, especially for CNS disorders, continues to grow, the strategic use of such well-designed building blocks will be instrumental in the advancement of medicinal chemistry and the development of new medicines.

References

-

SpectraBase. 3-Bromo-N-methylaniline. Available at: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of N-methylaniline blocked pMDI. Available at: [Link]

-

PubMed. Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction. Available at: [Link]

-

PubMed Central. Protocol for the synthesis of N-Alkyl bromomaleimide linkers. Available at: [Link]

-

PubMed Central. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

PubMed Central. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Available at: [Link]

-

PubChem. 4-Bromo-3-methylaniline. Available at: [Link]

-

The Journal of Organic Chemistry. Intramolecular cyclization of N-alkyl-3,3',4,4'-tetrahydro-1,1'-biisoquinolinium salts. Available at: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

-

PubMed Central. Recent advances in potential drug nanocarriers for CNS disorders: a review. Available at: [Link]

-

INCB. Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Available at: [Link]

-

White Rose eTheses Online. Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. Available at: [Link]

-

Altasciences. Issue 33: CNS Drug Development. Available at: [Link]

- Google Patents. Bis-rnai compounds for cns delivery.

Sources

- 1. 186493-53-8|N-(3-Bromopropyl)-N-methylaniline|BLD Pharm [bldpharm.com]

- 2. evitachem.com [evitachem.com]

- 3. 3-BROMO-N-METHYLANILINE | 66584-32-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]

Electronic Properties and Dipole Moment of N-(3-bromopropyl)-N-methylaniline: A Technical Guide

Executive Summary

N-(3-bromopropyl)-N-methylaniline is a highly versatile, bifunctional organic building block frequently utilized in advanced organic synthesis and pharmaceutical development. Featuring both an electron-rich aromatic amine and an electrophilic alkyl bromide, its reactivity is fundamentally governed by its electronic properties and spatial charge distribution. This whitepaper provides an in-depth analysis of the molecule's electronic architecture, theoretical dipole moment, and the rigorous experimental and computational protocols required to quantify its macroscopic polarization.

Chemical Identity & Structural Profiling

N-(3-bromopropyl)-N-methylaniline is a substituted N-alkylated aniline. In commercial and laboratory settings, it is frequently isolated and stored as its hydrobromide salt (CAS: 1909309-57-4) to prevent premature auto-alkylation or degradation[1]. However, to analyze its intrinsic electronic properties and molecular dipole moment, the compound must be evaluated as a free base .

The molecule consists of two distinct electronic domains:

-

The Aniline Core: A phenyl ring conjugated with the nitrogen atom.

-

The Alkyl Halide Chain: A flexible 3-bromopropyl group attached to the nitrogen, terminating in a highly electronegative bromine atom[2].

Electronic Properties & Charge Distribution

The electronic behavior of N-(3-bromopropyl)-N-methylaniline is dictated by the competing effects of resonance and inductive pull:

-

Nitrogen Lone Pair Delocalization (+R Effect): The nitrogen atom is nominally sp3 hybridized but undergoes rapid pyramidal inversion. This grants the nitrogen partial sp2 character, allowing its lone pair to delocalize into the π -system of the aromatic ring. This resonance enriches the ortho and para positions of the benzene ring, making them susceptible to electrophilic aromatic substitution[2].

-

Inductive Withdrawal (-I Effect): The bromine atom at the terminus of the propyl chain exerts a strong electron-withdrawing inductive effect through the σ -bonds. While this effect diminishes over the three-carbon chain, it creates a localized partial negative charge ( δ− ) at the bromine and a partial positive charge ( δ+ ) at the adjacent carbon, priming it for nucleophilic attack.

Theoretical Dipole Moment ( μ ) Vector Analysis

The dipole moment ( μ ) of a molecule is a vector quantity representing the separation of positive and negative charges. For N-(3-bromopropyl)-N-methylaniline, the total molecular dipole moment is the vector sum of its two primary structural fragments.

Because the 3-bromopropyl chain is highly flexible, the molecule exists as a conformational ensemble in solution. The measured dipole moment is a time-averaged value of all populated conformers (primarily gauche and trans/anti).

-

Vector 1 (Aniline Moiety): Modeled after N,N-dimethylaniline, which has a well-documented ground-state dipole moment of approximately 1.61 D [3].

-

Vector 2 (Alkyl Bromide Moiety): Modeled after 1-bromopropane, which possesses a dipole moment of 2.18 D [4].

Depending on the dihedral angle of the propyl chain, these vectors can partially align (increasing the net dipole) or oppose each other (decreasing the net dipole).

Caption: Vector logic for the conformation-dependent dipole moment of N-(3-bromopropyl)-N-methylaniline.

Quantitative Data Summary

The table below summarizes the reference dipole moments used to theoretically bound the dipole moment of the target compound.

| Compound / Fragment | Structural Role | Ground State Dipole Moment ( μg ) | Reference Source |

| N,N-dimethylaniline | Represents the aromatic amine core | 1.61 D | Tucker & Walker[3] |

| 1-bromopropane | Represents the alkyl halide chain | 2.18 D | NIST Technical Series[4] |

| N-(3-bromopropyl)-N-methylaniline | Target Molecule | ~1.8 D - 3.2 D (Conformation dependent) | Theoretical Estimate |

Experimental Protocol: Dielectric Relaxation Spectroscopy (DRS)

To accurately measure the dipole moment of the free base in a liquid state, Dielectric Relaxation Spectroscopy (DRS) is the gold-standard methodology. DRS measures the polarization induced by an alternating current (AC) electric field, isolating conformational relaxations that involve a change in the molecular dipole moment[5].

Causality & Self-Validation Strategy

-

Solvent Choice: Cyclohexane is selected because its non-polar nature ( μ≈0 D) prevents solute-solvent hydrogen bonding and dipole-dipole interactions, ensuring the measured complex permittivity reflects only the intrinsic dipole of the target molecule[3].

-

Self-Validation: The system is calibrated by performing a baseline sweep with pure cyclohexane. Any deviation from its known static permittivity ( ϵ≈2.02 ) indicates system contamination or calibration drift, invalidating the run[6].

Step-by-Step DRS Workflow

-

Sample Preparation: Convert the hydrobromide salt to the free base via mild basic wash (e.g., saturated NaHCO3 ), extract into an organic layer, dry over anhydrous Na2SO4 , and concentrate. Dilute the purified free base in highly pure, anhydrous cyclohexane at varying low molar fractions (e.g., 0.01 to 0.05 M).

-

System Calibration: Calibrate the vector network analyzer (VNA) and dielectric probe using an air baseline and a pure cyclohexane baseline.

-

AC Field Application: Apply an oscillating AC electric field across the sample, sweeping frequencies from 10−2 Hz up to 106 Hz at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Complex Permittivity Extraction: Record the frequency-dependent complex relative permittivity ϵ∗(ω)=ϵ′(ω)−iϵ′′(ω) , where ϵ′ is the dielectric constant and ϵ′′ is the dielectric loss.

-

Debye Fitting: Fit the resulting spectra to the Debye or Cole-Cole relaxation model to extract the static permittivity ( ϵ0 ) and the high-frequency permittivity ( ϵ∞ ).

-

Dipole Calculation: Utilize the Debye or Guggenheim equation to calculate the ground-state dipole moment ( μg ) from the difference between the solution's permittivity and the pure solvent's permittivity.

Caption: Step-by-step Dielectric Relaxation Spectroscopy (DRS) experimental workflow.

Computational Validation (DFT Protocol)

To validate the experimental DRS findings, in silico modeling via Density Functional Theory (DFT) is required to determine the exact dipole moments of the individual conformers.

DFT Step-by-Step Protocol:

-

Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy gauche and trans conformers of the 3-bromopropyl chain.

-

Geometry Optimization: Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level of theory. The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the lone pairs and the highly polarizable bromine atom.

-

Solvent Modeling: Apply a Polarizable Continuum Model (PCM) set to cyclohexane to mimic the experimental DRS environment.

-

Property Extraction: Extract the computed dipole moment vector ( μx,μy,μz ) and the total magnitude for each conformer.

-

Boltzmann Averaging: Calculate the theoretical macroscopic dipole moment by taking a Boltzmann-weighted average of the conformers based on their calculated free energies ( ΔG ).

References

- C10H15Br2N ISOMER Products Directory - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2CLuIDS0C2nYqq0AdXK_WHDDy1pCFimCFVj9InU_cTy0aPUzm__7pHoZ9xkMwlZ3Po40pSdkxvH1ZtqotGAT4wETMuQh1FkCwa-WsByigQMIkLgDJfX1wJBiTswgNXESJrrm4TlnerLt_uk4CneCwyuWXEQ==]

- Buy N-(3-bromopropyl)-N-methylaniline (EVT-8863595) - EvitaChem. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFOOkgJDXfZ9uhYRaF24Zzs-mbVegEFnbE-kz1Lo38bbFaiNNFc0rd1blB_F4JIG4fTnGZ9AR35Vfq3SZF0KfjDLajYOXAr4YH3hQNITlMdzG5bTa38HXTsV2EyIYKU-p0MP1SXVNrmw==]

- Dielectric Studies. XXVI. Relaxation Data and Apparent Dipole Moments of N-Methylaniline, N,N-Dimethylaniline, and N,N-Diethylaniline. The Journal of Chemical Physics (AIP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiswSQgDueP4n0LTbmZyQqcycarqWfF_ummxlSMn2r2iYoLYHJpCGGMOqMWcPn7Rq0nSpWuMQLXbhwLliFUH9VNzD7Y_n5IjXaXPmeHnsM8LUxMTFbSWdUq5Ri_Md4yq0BibC6UKiVzdU-XWCQLCDP9NRdbBPVcLSIDLeHwaxZ2ORSGgcv1zxz]

- Selected values of electric dipole moments for molecules in the gas phase. NIST Technical Series Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbgeiJHnp8lbV_9QkuHlO0AVDZniy8yG4OKk_SM-m62fDn-qDVM_xBEcY7bKD7j0Q3qPNuR3Z65BjapAhFvm_cXaGf7gxifMoTX3Uri14CDAsKSkQiKOw82uXTSSOkexLrB-KfnRl1VUK8-lXER67vLDUIv06UncQ=]

- Dielectric Spectroscopy Studies of Conformational Relaxation Dynamics in Molecular Glass-Forming Liquids. MDPI.[https://vertexaisearch.cloud.google.

- Dielectric Relaxation in Dimethyl Sulfoxide/Water Mixtures Studied by Microwave Dielectric Relaxation Spectroscopy. The Journal of Physical Chemistry A - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaFuFAJdkMoSOPu0l81U-nhZjmZbiXfLa3uEwlVmWr27tcfYA542hlGcmvECmwNgNKOB3Yq7QEzZo0PkUprKsHW_9rZLg1ZcgF_XONysyLTE6sgAJ8BWwcaSakALyFgPQvsZe1SQ==]

Sources

An In-Depth Technical Guide to the Toxicity and In Vitro Safety Profile of N-(3-bromopropyl)-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the known and predicted toxicological profile of N-(3-bromopropyl)-N-methylaniline. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds, particularly N-methylaniline and other substituted anilines, to propose a robust in vitro safety assessment strategy. The methodologies detailed herein are grounded in established OECD guidelines and current scientific best practices to ensure data integrity and regulatory relevance.

Introduction and Chemical Identity

N-(3-bromopropyl)-N-methylaniline is a substituted aniline with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries. Its structure, featuring an N-alkylaniline core and a reactive bromopropyl group, suggests a potential for biological activity and, consequently, toxicity. A thorough in vitro safety evaluation is therefore critical to characterize its potential hazards.

Chemical Structure:

Key Structural Features of Toxicological Concern:

-

Aniline Moiety: The aniline ring is a well-known structural alert for potential hematotoxicity and genotoxicity, often following metabolic activation.

-

N-Alkyl Group: The N-methyl and N-propyl substituents can influence the metabolic profile and reactivity of the aniline nitrogen.

-

Bromopropyl Group: The presence of a halogenated alkyl chain introduces a potential leaving group, which could lead to alkylation of cellular macromolecules.

Postulated Toxicological Profile

Based on the toxicological data of N-methylaniline and other substituted anilines, the following toxicities are postulated for N-(3-bromopropyl)-N-methylaniline and warrant in vitro investigation.

Hematotoxicity: The Risk of Methemoglobinemia

A primary concern for aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This is often a result of metabolic activation of the aniline nitrogen to form reactive intermediates like phenylhydroxylamines.

-

Causality: N-methylaniline is a known methemoglobin-inducing agent.[1] Its metabolites, such as phenylhydroxylamine and nitrosobenzene, are implicated in the oxidative damage to red blood cells.[1] It is highly probable that N-(3-bromopropyl)-N-methylaniline will share this toxicological property.

Genotoxicity: A Metabolically-Driven Hazard

Substituted anilines are often not directly genotoxic but can become so after metabolic activation by liver enzymes.[2] The resulting reactive metabolites can form adducts with DNA, leading to mutations or chromosomal damage.

-

Expertise & Experience: The N-oxidation of N-alkylarylamines by the microsomal flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes can lead to the formation of N-hydroxyarylamines.[2] These can be further metabolized to reactive esters with carcinogenic potential.[2] For N-(3-bromopropyl)-N-methylaniline, both N-dealkylation and N-oxidation are plausible metabolic pathways.[3][4]

Cytotoxicity: A Basal Indicator of Toxicity

General cytotoxicity is a fundamental measure of a compound's toxicity and can inform dose selection for more specific assays. The mechanisms of cytotoxicity for substituted anilines can be diverse, including membrane damage and mitochondrial dysfunction.

A Proposed Framework for In Vitro Safety Assessment

To address the postulated toxicities, a tiered in vitro testing strategy is proposed. This strategy is designed to be efficient, moving from broad assessments to more specific and mechanistic assays, and is aligned with international regulatory guidelines.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration range at which N-(3-bromopropyl)-N-methylaniline exerts cytotoxic effects. This data is crucial for selecting appropriate concentrations for subsequent, more complex assays, ensuring that observed effects are not simply a consequence of overt cell death.

Experimental Protocol: Neutral Red Uptake (NRU) Assay (OECD 129)

This assay assesses cytotoxicity by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[3][5][6][7][8]

-

Cell Line: Balb/c 3T3 mouse fibroblast cell line is recommended as per OECD 129.[6][7]

-

Protocol:

-

Seed Balb/c 3T3 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare a dilution series of N-(3-bromopropyl)-N-methylaniline in culture medium. A suggested starting range, based on general toxicity of related compounds, would be from 0.1 µM to 1000 µM.

-

Remove the culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO, if used for solubilization) and a positive control (e.g., Sodium Dodecyl Sulfate).

-

Incubate the cells with the compound for 24 hours.

-

After incubation, wash the cells and add a medium containing Neutral Red. Incubate for 3 hours to allow for dye uptake.

-

Wash the cells to remove excess dye and then add a destain solution to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye using a spectrophotometer.

-

Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to the vehicle control.

-

Tier 2: Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is essential to evaluate the mutagenic and clastogenic potential of N-(3-bromopropyl)-N-methylaniline, both with and without metabolic activation.

Experimental Workflow for Genotoxicity Testing

Caption: Proposed workflow for in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay detects gene mutations (point mutations and frameshift mutations) in bacteria.[4][9]

-

Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

-

Metabolic Activation: The assay must be performed with and without a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[9]

-

Protocol:

-

Prepare a dilution series of N-(3-bromopropyl)-N-methylaniline.

-

In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer for non-activated conditions) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

Include vehicle controls and known positive controls (e.g., sodium azide for non-activated TA1535, 2-aminoanthracene for S9-activated TA100).

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic effect.

-

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity) in mammalian cells.[10][11][12][13][14]

-

Cell Line: Chinese Hamster Ovary (CHO-K1) or human lymphoblastoid (TK6) cells are suitable choices.[10][11][12][13]

-

Metabolic Activation: The assay is conducted with and without a rat liver S9 fraction.[10][12]

-

Protocol:

-

Culture the chosen mammalian cell line and expose the cells to a range of concentrations of N-(3-bromopropyl)-N-methylaniline, based on the results of the cytotoxicity assay (aiming for concentrations that induce up to 50-55% cytotoxicity).[12]

-

Include short-term (e.g., 3-6 hours) and long-term (e.g., 24 hours) exposure periods without S9, and a short-term exposure with S9.

-

After the exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

Tier 3: Mechanistic Toxicity - Hematotoxicity

Given the strong evidence for aniline-induced hematotoxicity, a specific in vitro assay to assess the potential of N-(3-bromopropyl)-N-methylaniline to impair hematopoiesis is warranted.

Experimental Protocol: Colony Forming Cell (CFC) Assay

The CFC assay is a functional assay that measures the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of specific blood cell lineages.[15][16][17][18]

-

Cell Source: Human bone marrow or umbilical cord blood mononuclear cells are the gold standard.

-

Protocol:

-

Isolate mononuclear cells containing hematopoietic progenitors.

-

Culture the cells in a semi-solid medium (e.g., methylcellulose) containing a cocktail of cytokines that support the growth of specific lineages (e.g., erythropoietin for erythroid colonies, GM-CSF for granulocyte-macrophage colonies).

-

Expose the cells to a range of concentrations of N-(3-bromopropyl)-N-methylaniline.

-

Incubate the cultures for 14-16 days.

-

Enumerate the number of colonies of different lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.

-

A dose-dependent decrease in the number of colonies of a specific lineage indicates lineage-specific hematotoxicity.

-

Potential Metabolic Activation Pathway of N-(3-bromopropyl)-N-methylaniline

Caption: Postulated metabolic activation pathways leading to toxicity.

Data Interpretation and Risk Assessment

The collective data from this tiered in vitro testing strategy will provide a comprehensive safety profile of N-(3-bromopropyl)-N-methylaniline.

-

Cytotoxicity Data (IC50): This will establish the concentration at which the compound is toxic to cells and will provide a benchmark for interpreting the results of other assays.

-

Genotoxicity Data:

-

A positive result in the Ames test indicates that the compound is a bacterial mutagen.

-

A positive result in the in vitro micronucleus test suggests that the compound is a clastogen or an aneugen in mammalian cells.

-

The requirement for S9 metabolic activation for a positive result in either assay points to a metabolite being the genotoxic species.

-

-

Hematotoxicity Data: A reduction in colony formation, particularly in the erythroid lineage, would be a strong indicator of a potential to induce anemia and methemoglobinemia in vivo.

Quantitative Data Summary

| Assay | Endpoint | Predicted Outcome for N-(3-bromopropyl)-N-methylaniline |

| Neutral Red Uptake | IC50 | Concentration-dependent cytotoxicity expected. |

| Ames Test (OECD 471) | Revertant Colonies | Potential for mutagenicity, likely requiring S9 activation. |

| In Vitro Micronucleus (OECD 487) | Micronuclei Frequency | Potential for clastogenicity/aneugenicity, likely S9-dependent. |

| Colony Forming Cell Assay | Colony Count (CFU-GM, BFU-E) | Potential for inhibition of erythroid and myeloid colony formation. |

Conclusion

While direct toxicological data for N-(3-bromopropyl)-N-methylaniline is scarce, a comprehensive in vitro safety assessment is achievable by leveraging knowledge from structurally related anilines. The proposed tiered approach, incorporating cytotoxicity, genotoxicity, and hematotoxicity assays, provides a robust framework for characterizing its potential hazards. The results of these studies will be critical for informed risk assessment and for guiding the safe handling and development of this compound. This guide serves as a foundational document for researchers and drug development professionals to design and execute a scientifically sound and regulatory-compliant in vitro safety evaluation.

References

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved from [Link]

- A. B. A. Ahmed, et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 19(1), 3.

-

In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex. Retrieved from [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019, January 7). Nucro-Technics. Retrieved from [Link]

-

AMES Test (OECD 471) - Biocompatibility Analyses. (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]

- OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Paris: OECD Publishing.

-

REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (2002, October 23). AGC Chemicals. Retrieved from [Link]

-

REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR. (n.d.). Regulations.gov. Retrieved from [Link]

- In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. (1998). Drug Metabolism and Disposition, 26(8), 758-762.

-

N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. (n.d.). ResearchGate. Retrieved from [Link]

- OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.

-

Neutral red uptake for starting doses for acute oral toxicity. (n.d.). EURL ECVAM - TSAR. Retrieved from [Link]

- The Metabolism of N-Ethyl-N-methylaniline by Rabbit Liver Microsomes. (1975). Xenobiotica, 5(8), 453-463.

-

NHEK & 3T3. (n.d.). IIVS. Retrieved from [Link]

-

Neutral Red Uptake Cytotoxicity Assay in A549 Cells Under Different Culture Conditions. (n.d.). Enthalpy Analytical. Retrieved from [Link]

- Refinement of the colony-forming unit-megakaryocyte (CFU-MK) assay for its application to pharmaco-toxicological testing. (2003). Toxicology in Vitro, 17(1), 59-66.

-

Hematopoietic Colony Forming Cell (CFC) Assay Services. (n.d.). Discovery Life Sciences. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Neutral red uptake for starting doses for acute oral toxicity | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 7. iivs.org [iivs.org]

- 8. enthalpy.com [enthalpy.com]

- 9. ttslaboratuvar.com [ttslaboratuvar.com]

- 10. criver.com [criver.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. dls.com [dls.com]

- 16. Refinement of the colony-forming unit-megakaryocyte (CFU-MK) assay for its application to pharmaco-toxicological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]

- 18. dls.com [dls.com]

A Technical Guide to the Reactivity of N-(3-bromopropyl)-N-methylaniline with Strong Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of N-(3-bromopropyl)-N-methylaniline when subjected to strong nucleophiles. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the competing reaction pathways that govern the chemical behavior of this versatile bifunctional molecule. We will explore the delicate balance between intermolecular nucleophilic substitution (SN2), elimination (E2), and intramolecular cyclization. This guide emphasizes the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Bifunctional Nature of N-(3-bromopropyl)-N-methylaniline

N-(3-bromopropyl)-N-methylaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its structure incorporates two key reactive sites: a nucleophilic tertiary aniline nitrogen and an electrophilic primary carbon atom attached to a bromine atom. This duality makes it a valuable precursor for the synthesis of a variety of more complex molecules, including nitrogen-containing heterocycles and pharmacologically active compounds.

The primary propyl bromide moiety is susceptible to attack by a wide range of nucleophiles. However, the reactivity is profoundly influenced by the presence of the N-methylaniline group, which can exert both electronic and steric effects, and can itself participate in the reaction. Understanding the factors that dictate the reaction pathway is paramount for controlling the synthesis and achieving the desired product with high selectivity and yield.

Core Reactivity Principles: A Triad of Competing Pathways

The reaction of N-(3-bromopropyl)-N-methylaniline with a strong nucleophile is not a simple, single-pathway event. Instead, it is a competition between three primary mechanistic routes: intermolecular SN2 substitution, E2 elimination, and intramolecular SN2 cyclization. The dominant pathway is determined by a careful interplay of several factors.[1][2][3]

Key Influencing Factors:

-

Nature of the Nucleophile: The strength, concentration, steric bulk, and basicity of the nucleophile are critical. Strong, non-basic nucleophiles will favor substitution, whereas strong, sterically hindered bases will favor elimination.[1][3]

-

Reaction Conditions: Solvent polarity, temperature, and reaction time can significantly shift the equilibrium between the competing pathways. Polar aprotic solvents, for instance, are known to accelerate SN2 reactions.

-

The Substrate Itself: As a primary alkyl halide, N-(3-bromopropyl)-N-methylaniline is sterically unhindered at the electrophilic carbon, making it an excellent candidate for SN2 reactions.[2] However, the proximity of the aniline nitrogen introduces the possibility of an intramolecular reaction.

Below is a visualization of the competing reaction pathways for N-(3-bromopropyl)-N-methylaniline when reacting with a generic strong nucleophile/base (Nu:⁻).

Caption: Competing reaction pathways for N-(3-bromopropyl)-N-methylaniline.

Pathway I: Intermolecular Nucleophilic Substitution (SN2)

The most direct reaction pathway involves the displacement of the bromide ion by an external strong nucleophile. Given that the bromine is attached to a primary carbon, this substitution proceeds via a concerted SN2 mechanism.

Mechanistic Considerations

The SN2 reaction involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. To favor this pathway, it is crucial to select a nucleophile that is strong but not excessively basic, thereby minimizing the competing E2 elimination.

Preferred Nucleophiles for SN2

Excellent candidates for achieving clean SN2 substitution on N-(3-bromopropyl)-N-methylaniline include:

-

Azide Ion (N₃⁻): A very strong nucleophile with low basicity.[4] The resulting azide can be readily reduced to a primary amine, offering a two-step route to diamine derivatives.

-

Cyanide Ion (CN⁻): Another strong nucleophile that allows for the extension of the carbon chain.[5][6] The resulting nitrile is a versatile functional group.

-

Thiolates (RS⁻): Highly nucleophilic and will readily displace the bromide.

Experimental Protocol: Synthesis of N-(3-azidopropyl)-N-methylaniline

This protocol provides a reliable method for the synthesis of the SN2 product using sodium azide. The choice of a polar aprotic solvent like DMF accelerates the reaction.

Materials:

-

N-(3-bromopropyl)-N-methylaniline

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of N-(3-bromopropyl)-N-methylaniline (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).[7]

-

Heat the reaction mixture to 70-75 °C and stir for 2-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add deionized water to quench the reaction and dissolve inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(3-azidopropyl)-N-methylaniline.

-

The product can be further purified by column chromatography if necessary.

Trustworthiness: This protocol is self-validating through TLC monitoring, which will show the consumption of the starting material and the appearance of a new, single major product spot. The conversion of the bromide to the azide can be confirmed by IR spectroscopy, where a characteristic sharp peak for the azide group will appear around 2100 cm⁻¹.[7][8]

Caption: Workflow for the synthesis of N-(3-azidopropyl)-N-methylaniline.

Pathway II: E2 Elimination

When N-(3-bromopropyl)-N-methylaniline is treated with a strong, sterically hindered base, an E2 elimination reaction can compete with, and even dominate, substitution.

Mechanistic Considerations

The E2 mechanism is a concerted process where the base abstracts a proton from the carbon beta to the bromine, simultaneously forming a double bond and ejecting the bromide leaving group. For this to occur, an anti-periplanar arrangement of the proton and the leaving group is preferred.

Choice of Base is Key: To deliberately promote elimination, one would choose a base that is a poor nucleophile due to steric hindrance. Potassium tert-butoxide (t-BuOK) is a classic example of such a reagent.[1][3] Conversely, to minimize elimination, one should avoid strong and bulky bases, opting for nucleophiles with lower pKa values.

Pathway III: Intramolecular Cyclization

A significant and often unavoidable side reaction is the intramolecular SN2 cyclization, where the aniline nitrogen itself acts as the nucleophile, attacking the electrophilic carbon bearing the bromine. This results in the formation of a six-membered ring, yielding 1-methyl-1,2,3,4-tetrahydroquinoline.

Mechanistic Considerations

This intramolecular reaction is a 6-endo-trig cyclization, which is generally kinetically favorable. The rate of this cyclization is highly dependent on the reaction conditions.

Conditions Favoring Cyclization:

-

Low Nucleophile Concentration: If the concentration of the external nucleophile is low, the intramolecular pathway may become more probable.

-

Presence of a Non-nucleophilic Base: Adding a base that is not a strong nucleophile can deprotonate the aniline nitrogen (if it were a secondary amine), or in this case, simply facilitate the reaction by neutralizing any HBr formed, thus driving the reaction towards the cyclized product.

-

Higher Temperatures: Increased thermal energy can provide the activation energy needed for cyclization.

In many cases, the formation of the tetrahydroquinoline derivative is an undesired side product that can complicate purification. However, this intramolecular cyclization can also be a deliberate and powerful strategy for the synthesis of this important heterocyclic scaffold.[9][10][11]

Summary of Reactivity and Selectivity

The following table summarizes the expected major products based on the nature of the nucleophile and reaction conditions.

| Nucleophile/Base Type | Example Reagent(s) | Primary Reaction Pathway | Expected Major Product |

| Strong, Non-basic Nucleophile | NaN₃, NaCN | Intermolecular SN2 | N-(3-azidopropyl)- or N-(3-cyanopropyl)-N-methylaniline |

| Strong, Hindered Base | Potassium tert-butoxide | E2 Elimination | N-allyl-N-methylaniline |

| Weak Nucleophile/Heat | - | Intramolecular SN2 | 1-methyl-1,2,3,4-tetrahydroquinoline |

Conclusion

The reactivity of N-(3-bromopropyl)-N-methylaniline with strong nucleophiles is a classic example of competing reaction pathways in organic synthesis. A thorough understanding of the interplay between the substrate, the reagent, and the reaction conditions is essential for directing the reaction towards the desired outcome. For clean intermolecular substitution, strong, non-basic nucleophiles in polar aprotic solvents are the reagents of choice. To achieve elimination, a strong, sterically hindered base is required. Finally, the potential for intramolecular cyclization to form a tetrahydroquinoline ring system must always be considered, either as a potential side reaction to be minimized or as a desired synthetic transformation to be optimized. This guide provides the foundational knowledge and practical protocols to navigate these complexities and successfully utilize this versatile building block in research and development.

References

-

Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. [Link]

-

LibreTexts. (2022, November 22). 9: Reactions of Alkyl Halides- Nucleophilic Substitutions and Eliminations. [Link]

-

CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. [Link]

-

Organic Chemistry Portal. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]

-

chemconnections.org. Substitution and Elimination Competing Reactions. [Link]

-

SethChem. (2020, September 3). Competition between Substitution and Elimination. YouTube. [Link]

-

MDPI. (2021, November 14). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. [Link]

-

Indian Academy of Sciences. Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. [Link]

- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(9), 3249–3255.

-

Vapourtec. (2018, November 22). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. [Link]

-

Royal Society of Chemistry. (2019). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry. [Link]

-

ResearchGate. Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. [Link]

-

Thieme. C—CN Bond-Forming Reactions. [Link]

-

MDPI. (2023, June 29). Intramolecular Cyclization. [Link]

-

MDPI. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

-

Reddit. (2024, September 21). Struggling with yield for a simple reaction: What could I be screwing up?[Link]

-

ResearchGate. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. [Link]

-

Royal Society of Chemistry. (2023, January 2). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

-

Elsevier. (2012, June 11). Catalyst-free Vicinal bromoazidation of olefins using TMSN3 and NBS. [Link]

-

ScienceDirect. (2015, March 15). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. [Link]

-